molecular formula C22H29N5O3 B5547593 4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-2-methyl-6-(1-pyrrolidinyl)pyrimidine

4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-2-methyl-6-(1-pyrrolidinyl)pyrimidine

Cat. No.: B5547593
M. Wt: 411.5 g/mol
InChI Key: ADWLDHIAJRAUDG-UHFFFAOYSA-N
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Description

4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-2-methyl-6-(1-pyrrolidinyl)pyrimidine is a useful research compound. Its molecular formula is C22H29N5O3 and its molecular weight is 411.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 411.22703980 g/mol and the complexity rating of the compound is 553. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

  • Novel Heterocyclic Compounds Synthesis

    Research has demonstrated the synthesis of novel heterocyclic compounds derived from similar structural frameworks, exhibiting significant anti-inflammatory and analgesic properties. These compounds, including pyrimidine derivatives, have shown potential as cyclooxygenase inhibitors, suggesting a pathway for developing new therapeutic agents (Abu‐Hashem et al., 2020).

  • Antiproliferative Activity Against Cancer Cell Lines

    Studies on pyrimidine derivatives have unveiled their antiproliferative effects against various human cancer cell lines, highlighting their potential as anticancer agents. This suggests that similar compounds could be explored for their antitumor properties, offering a basis for novel oncological treatments (Mallesha et al., 2012).

Chemical Properties and Applications

  • Quantum Chemical and Molecular Dynamics Studies

    Investigations into piperidine derivatives have provided insights into their adsorption and corrosion inhibition properties on iron surfaces. Such studies are crucial for understanding the interaction mechanisms of pyrimidine compounds at the molecular level, potentially paving the way for their application in material science and corrosion protection (Kaya et al., 2016).

  • Structural and Spectroscopic Analysis

    Theoretical and vibrational spectroscopic studies on pyrimidine derivatives have elucidated their structural stability and spectral characteristics, contributing to a deeper understanding of their chemical behavior. This knowledge is essential for designing molecules with desired properties for various scientific applications (Arı et al., 2020).

Properties

IUPAC Name

(3,5-dimethoxyphenyl)-[4-(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O3/c1-16-23-20(25-6-4-5-7-25)15-21(24-16)26-8-10-27(11-9-26)22(28)17-12-18(29-2)14-19(13-17)30-3/h12-15H,4-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADWLDHIAJRAUDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CC(=CC(=C3)OC)OC)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.